molecular formula C14H15NO4 B150134 3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) CAS No. 131588-95-9

3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)

Cat. No.: B150134
CAS No.: 131588-95-9
M. Wt: 261.27 g/mol
InChI Key: WBWJWCPYXRWFKW-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutene ring, an ethoxy group, and a hydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) involves multiple steps, starting with the preparation of the cyclobutene ring. The ethoxy and hydroxyphenyl groups are introduced through a series of reactions, including nucleophilic substitution and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing biological processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-hydroxyphenylacetonitrile: Shares the ethoxy and hydroxyphenyl groups but lacks the cyclobutene ring.

    3-Ethoxy-4-hydroxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of the cyclobutene ring.

Uniqueness

3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI) is unique due to its combination of a cyclobutene ring with ethoxy and hydroxyphenyl groups

Properties

IUPAC Name

3-ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-19-14-11(12(17)13(14)18)15-8-7-9-3-5-10(16)6-4-9/h3-6,15-16H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWJWCPYXRWFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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